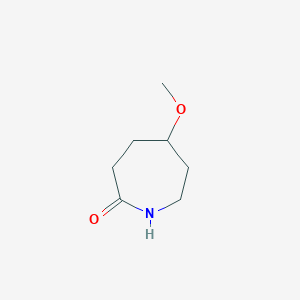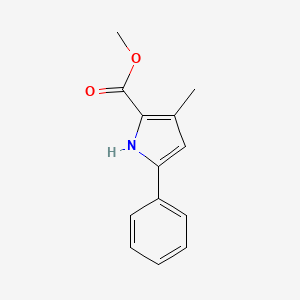![molecular formula C12H14F3N3O2S B13019177 N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B13019177.png)
N-[(1Z)-2,2,2-trifluoro-1-(piperazin-1-yl)ethylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide is a chemical compound with the molecular formula C12H14F3N3O2S and a molecular weight of 321.32 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide typically involves the reaction of 2,2,2-trifluoroethylamine with piperazine and benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The piperazine moiety contributes to its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trifluoro-1-(piperidin-1-yl)ethylidene)benzenesulfonamide
- N-(5-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
Uniqueness
N-(2,2,2-Trifluoro-1-(piperazin-1-yl)ethylidene)benzenesulfonamide is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14F3N3O2S |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(NZ)-N-(2,2,2-trifluoro-1-piperazin-1-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H14F3N3O2S/c13-12(14,15)11(18-8-6-16-7-9-18)17-21(19,20)10-4-2-1-3-5-10/h1-5,16H,6-9H2/b17-11- |
InChI Key |
NYQUZGWKHVEIJP-BOPFTXTBSA-N |
Isomeric SMILES |
C1CN(CCN1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Canonical SMILES |
C1CN(CCN1)C(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019106.png)
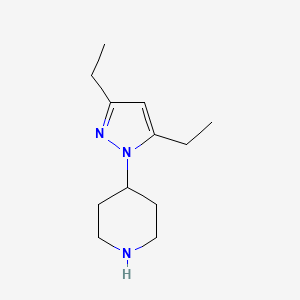
![2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13019135.png)
![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)

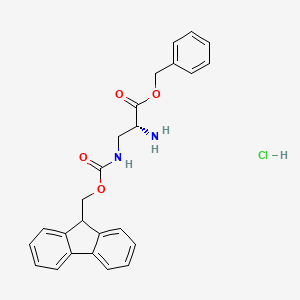
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13019164.png)
![3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019170.png)
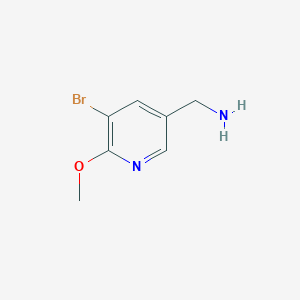
![5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13019182.png)
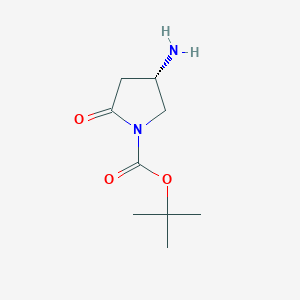
![Methyl 5-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13019196.png)
